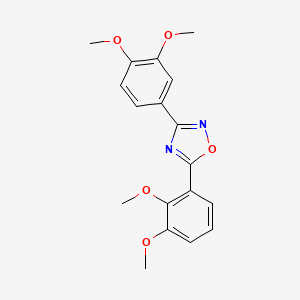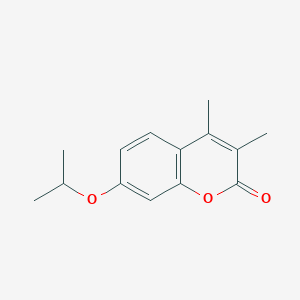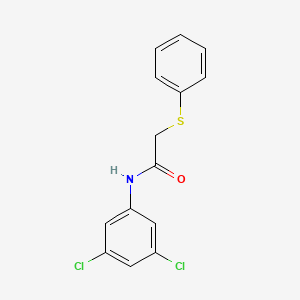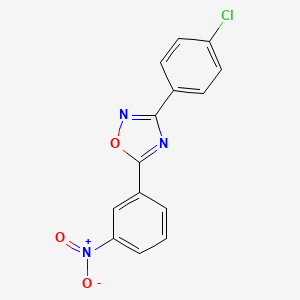![molecular formula C17H12F3NO3 B5712740 N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5712740.png)
N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, commonly known as TAK-915, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is involved in the regulation of sleep-wake cycle, feeding behavior, and reward processing. TAK-915 has been studied extensively for its potential use in the treatment of sleep disorders, addiction, and obesity.
作用機序
TAK-915 is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is primarily expressed in the lateral hypothalamus and is involved in the regulation of sleep-wake cycle, feeding behavior, and reward processing. TAK-915 blocks the binding of orexin-A and orexin-B to the orexin-1 receptor, which leads to a decrease in the activity of orexin neurons and a reduction in the release of dopamine in the mesolimbic reward system.
Biochemical and Physiological Effects:
TAK-915 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce wakefulness and increase slow-wave sleep in animal models of insomnia. TAK-915 has also been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior in animal models of cocaine addiction. In addition, TAK-915 has been shown to reduce food intake and body weight in animal models of obesity.
実験室実験の利点と制限
TAK-915 has several advantages for lab experiments. It is a selective antagonist of the orexin-1 receptor, which allows for the study of the specific effects of blocking this receptor. TAK-915 has also been shown to have a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, TAK-915 has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal models. In addition, TAK-915 has a low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of TAK-915. One potential area of research is the use of TAK-915 in the treatment of other sleep disorders, such as narcolepsy. Another potential area of research is the use of TAK-915 in the treatment of other addictive behaviors, such as alcohol addiction. In addition, further research is needed to understand the long-term effects of TAK-915 on sleep and behavior.
合成法
The synthesis of TAK-915 involves a multi-step process that starts with the reaction of 2-furancarboxaldehyde with 3-(trifluoromethyl)aniline to form N-(2-furylmethyl)-3-(trifluoromethyl)aniline. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, TAK-915.
科学的研究の応用
TAK-915 has been extensively studied for its potential therapeutic applications. It has been shown to improve sleep latency and sleep duration in animal models of insomnia. TAK-915 has also been studied for its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. In addition, TAK-915 has been studied for its potential use in the treatment of obesity. It has been shown to reduce food intake and body weight in animal models of obesity.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)12-4-1-3-11(9-12)14-6-7-15(24-14)16(22)21-10-13-5-2-8-23-13/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZNVLNKOOBNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5712676.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)
![(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5712694.png)

![3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid](/img/structure/B5712707.png)

![3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5712718.png)
![benzo[e]naphtho[2,1-b]oxepine-8,13-dione](/img/structure/B5712733.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5712747.png)
![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)


![ethyl 4-[({[2-(4-methyl-1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5712764.png)